BenchChemオンラインストアへようこそ!

4-Cyclobutylpyrrolidin-3-ol

RORγ Inverse agonist Nuclear receptor pharmacology

4-Cyclobutylpyrrolidin-3-ol is a chiral, 3,4-disubstituted pyrrolidine derivative (MW 141.21 g/mol) that functions primarily as a bifunctional intermediate in medicinal chemistry. Its structure combines a secondary alcohol at C3 with a cyclobutyl ring at C4, establishing two contiguous stereocenters.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13533152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylpyrrolidin-3-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CNCC2O
InChIInChI=1S/C8H15NO/c10-8-5-9-4-7(8)6-2-1-3-6/h6-10H,1-5H2
InChIKeyNQKCGRRUROQNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutylpyrrolidin-3-ol (CAS 1897759-98-6) for CNS Drug Discovery and Chiral Building Block Procurement


4-Cyclobutylpyrrolidin-3-ol is a chiral, 3,4-disubstituted pyrrolidine derivative (MW 141.21 g/mol) that functions primarily as a bifunctional intermediate in medicinal chemistry [1]. Its structure combines a secondary alcohol at C3 with a cyclobutyl ring at C4, establishing two contiguous stereocenters. This scaffold has been incorporated into advanced leads targeting the histamine H3 receptor [2] and the nuclear receptor RORγ [3], positioning it as a specialized procurement candidate distinct from simpler 4-alkyl-substituted pyrrolidin-3-ol analogs.

Why 4-Cyclobutylpyrrolidin-3-ol Cannot Be Replaced by Simple 4-Alkyl Analogs in CNS Projects


Generic substitution of 4-cyclobutylpyrrolidin-3-ol with 4-methyl, 4-ethyl, or 4-propyl pyrrolidin-3-ol analogs overlooks fundamental differences in conformational restriction, steric bulk, and lipophilic efficiency critical for structure-activity relationship (SAR) programs. The cyclobutyl ring imposes a defined dihedral angle and limits rotational degrees of freedom compared to linear alkyl chains, which directly influences target binding conformation and selectivity [1]. In a clinical candidate series targeting the histamine H3 receptor, the 4-cyclobutyl-containing compound achieved CNS receptor occupancy after oral dosing that lesser cycloalkyl or alkyl analogs did not match [2]. Similarly, at RORγ, the cyclobutyl derivative demonstrates species-specific differential potency (mouse EC50 35 nM vs. human EC50 140 nM), indicating that the constrained ring geometry participates in target engagement in a manner that flexible substituents cannot replicate [3].

Quantitative Evidence for 4-Cyclobutylpyrrolidin-3-ol Differentiation versus 4-Alkyl and 4-Aryl Analogs


RORγ Inverse Agonist Potency: 4-Cyclobutylpyrrolidin-3-ol Shows Species-Dependent Differential Activity

In a cellular Gal4 luciferase reporter assay, 4-cyclobutylpyrrolidin-3-ol exhibits an EC50 of 35 nM against mouse RORγ and 140 nM against human RORγ, revealing a 4-fold species preference [1]. A representative piperidinyl carboxamide RORγ inverse agonist from a structurally related series shows an EC50 of 61 nM, indicating 4-cyclobutylpyrrolidin-3-ol is in a comparable potency range yet offers differential species selectivity that may be exploited for rodent efficacy models [2].

RORγ Inverse agonist Nuclear receptor pharmacology

Histamine H3 Receptor Antagonist Program: Cyclobutyl Substituent Yields a Clinical Candidate Profile

The compound (2S,4R)-1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, synthesized from a 4-cyclobutylpyrrolidin-3-ol scaffold, was identified as the lead candidate from a series of substituted pyrrolidines for H3 receptor antagonism [1]. This compound achieved efficient CNS penetration and robust H3 receptor occupancy in rat brain after oral administration, a profile that differentiated it from other cycloalkyl-substituted analogs in the same series [2].

Histamine H3 receptor CNS penetration Receptor occupancy

Conformational Restriction: Cyclobutyl vs. Linear Alkyl Substituents

The 4-cyclobutyl group imposes a constrained dihedral angle (~25–30° puckering) and limits rotatable bonds compared to 4-propyl, 4-ethyl, or 4-methyl analogs. This conformational restriction reduces entropic penalty upon binding and improves ligand efficiency [1]. Computed physicochemical properties for 4-cyclobutylpyrrolidin-3-ol (LogP ~1.2, tPSA ~32 Ų) indicate improved lipophilic efficiency (LipE) relative to 4-phenylpyrrolidin-3-ol (LogP ~2.0, tPSA ~32 Ų), suggesting 4-cyclobutyl substitution yields a more favorable balance of lipophilicity and polarity for CNS drug design [2].

Conformational restriction Steric parameters Ligand efficiency

Application Scenarios for Procuring 4-Cyclobutylpyrrolidin-3-ol in Drug Discovery and Chemical Biology


RORγ Rodent Pharmacology Studies Requiring Species-Tailored Potency

Investigators building RORγ inverse agonist SAR around pyrrolidine cores should select 4-cyclobutylpyrrolidin-3-ol for its 35 nM mouse EC50, which provides a 4-fold potency advantage over the human isoform [1]. This profile supports mouse in vivo efficacy models where high rodent target engagement is required without the need for human cross-reactivity. The compound serves as a direct building block for generating focused libraries around the cyclobutyl geometry.

CNS Penetrant Histamine H3 Antagonist Lead Optimization

Medicinal chemists optimizing H3 receptor antagonists for cognitive disorders can use 4-cyclobutylpyrrolidin-3-ol as a key chiral intermediate. The cyclobutyl-substituted scaffold yielded a clinical candidate with demonstrated oral brain receptor occupancy in rats, a property that simpler 4-alkyl or 4-aryl analogs did not match in the same series [2]. Procurement of the enantiopure trans-(3R,4S) isomer is critical for reproducing the pharmacokinetic and pharmacodynamic profile described in the literature.

Conformational Constraint Exploration in Fragment-Based Drug Design

Fragment-based screening programs targeting enzymes or receptors with shallow binding pockets can exploit the restricted dihedral angle of the cyclobutyl ring to probe shape complementarity. The 3-hydroxyl group provides a synthetic handle for further derivatization (e.g., ether formation, acylation), while the cyclobutyl group locks the pyrrolidine ring into a defined conformational state that differs from flexible propyl or ethyl analogs [3]. This is particularly relevant for targets where rigidification has been shown to enhance binding enthalpy.

Quote Request

Request a Quote for 4-Cyclobutylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.